Saquinavir-d9 - 1356355-11-7

Saquinavir-d9

Catalog Number: EVT-1454558
CAS Number: 1356355-11-7
Molecular Formula: C38H50N6O5
Molecular Weight: 679.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Saquinavir is a synthetic, first-generation HIV protease inhibitor used in combination with other antiretroviral agents for the treatment of HIV infection [, , , ]. It acts by inhibiting the activity of HIV protease, an enzyme essential for the maturation and replication of the virus [, ].

Future Directions
  • Development of novel delivery systems: Strategies to improve the bioavailability of Saquinavir, such as nanoemulsions and transdermal films, are being investigated to enhance its therapeutic efficacy [, ].

d9-Leucine

Saquinavir Mesylate (SQVM)

Compound Description: Saquinavir mesylate (SQVM) is the mesylate salt form of Saquinavir, a potent HIV protease inhibitor. It is commercially available and commonly used in HIV/AIDS antiretroviral therapy. SQVM exhibits low aqueous solubility, leading to its classification as a Class IV drug (low permeability and solubility) [].

Saquinavir-NO (Saq-NO)

Compound Description: Saquinavir-NO (Saq-NO) is a nitric oxide (NO)-modified derivative of Saquinavir. It exhibits enhanced anticancer properties and reduced toxicity compared to Saquinavir [, ]. Saq-NO demonstrates potent anti-tumor activity against various cancer cell lines, including melanoma and prostate cancer, both in vitro and in vivo [, ]. It inhibits tumor growth, induces cell cycle arrest, and sensitizes cells to TRAIL-mediated cell death [].

Nelfinavir (NFV)

Compound Description: Nelfinavir (NFV) is another HIV-1 protease inhibitor with structural similarities to Saquinavir. Interestingly, while both drugs share common functional groups, the D30N mutation in HIV-1 protease confers resistance to Nelfinavir but not to Saquinavir [].

Ritonavir (RTV)

Compound Description: Ritonavir is an HIV protease inhibitor frequently used in combination with other protease inhibitors, including Saquinavir, to enhance their pharmacokinetic profiles. Ritonavir inhibits CYP3A4, a key enzyme involved in drug metabolism, leading to increased plasma concentrations and prolonged half-lives of co-administered protease inhibitors like Saquinavir [, ]. This combination therapy allows for lower doses of individual protease inhibitors, potentially reducing side effects while maintaining therapeutic efficacy.

Itraconazole

Compound Description: Itraconazole is an antifungal medication commonly used to treat fungal infections. Recent research suggests that Saquinavir potentiates the antifungal activity of Itraconazole against multidrug-resistant Candida auris, a dangerous fungal pathogen []. This synergistic effect makes the Itraconazole/Saquinavir combination a promising therapeutic option for challenging fungal infections.

Overview

Saquinavir-d9 is a deuterated analog of saquinavir, which is a potent inhibitor of the human immunodeficiency virus (HIV) protease. This compound is utilized primarily as an internal standard in quantitative analyses of saquinavir using techniques such as gas chromatography and liquid chromatography-mass spectrometry. Saquinavir itself was the first protease inhibitor approved for HIV treatment and has been pivotal in changing treatment protocols for the disease.

Source and Classification

Saquinavir-d9 is classified as an antiviral agent, specifically targeting HIV-1 and HIV-2 proteases. Its chemical structure allows it to mimic the natural substrate of these enzymes, making it a highly selective inhibitor. The compound is commercially available under the CAS number 1356355-11-7 and has a molecular formula of C38H50N6O5, with a molecular weight of approximately 679.90 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of saquinavir-d9 involves several key steps that can be adapted from the synthesis of saquinavir itself. The general approach includes:

Molecular Structure Analysis

Structure and Data

The molecular structure of saquinavir-d9 features several functional groups that contribute to its activity as a protease inhibitor. The presence of deuterium atoms in place of hydrogen atoms in certain positions enhances its stability and allows for precise quantification in analytical methods.

  • Structural Formula: The structural representation includes multiple chiral centers, contributing to its specificity for HIV protease.
  • Data: Saquinavir-d9's detailed structural data can be represented using SMILES notation:
Chemical Reactions Analysis

Reactions and Technical Details

Saquinavir-d9 undergoes various chemical reactions typical for protease inhibitors:

  1. Inhibition Mechanism: It binds to the active site of HIV protease, preventing the enzyme from cleaving viral polyproteins into functional proteins necessary for viral replication.
  2. Reactivity: The deuterated form may exhibit altered reactivity compared to its non-deuterated counterpart due to kinetic isotope effects, which can be advantageous in drug development studies.
Mechanism of Action

Process and Data

Saquinavir-d9 inhibits HIV protease by mimicking the natural substrates that the enzyme would typically cleave. The binding process involves:

  1. Binding Affinity: Saquinavir-d9 shows high binding affinity with an inhibitory constant (K_i) around 0.12 nM against HIV protease.
  2. Catalytic Dyad Interaction: It interacts with critical residues within the active site, specifically targeting the Cys–His catalytic dyad crucial for enzymatic activity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Saquinavir-d9 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid form with high purity (≥99%).
  • Solubility: It is soluble in organic solvents commonly used in analytical chemistry.
  • Stability: The presence of deuterium enhances its stability compared to regular saquinavir.

Relevant Data or Analyses

Data from studies indicate that saquinavir-d9 maintains structural integrity under various conditions, making it suitable for use as an internal standard in quantitative assays.

Applications

Scientific Uses

Saquinavir-d9 serves multiple scientific purposes:

  • Quantification Standard: It is primarily used as an internal standard in mass spectrometry-based assays to quantify levels of saquinavir in biological samples.
  • Research Tool: Its application extends into research on HIV treatment efficacy, drug metabolism studies, and investigations into other potential therapeutic uses against diseases like COVID-19 due to its inhibitory effects on viral proteases .
  • Pharmaceutical Development: Researchers utilize saquinavir-d9 in drug formulation studies to understand better how modifications affect drug behavior and efficacy.

Properties

CAS Number

1356355-11-7

Product Name

Saquinavir-d9

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide

Molecular Formula

C38H50N6O5

Molecular Weight

679.9 g/mol

InChI

InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1/i1D3,2D3,3D3

InChI Key

QWAXKHKRTORLEM-ABBOPLMISA-N

SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.